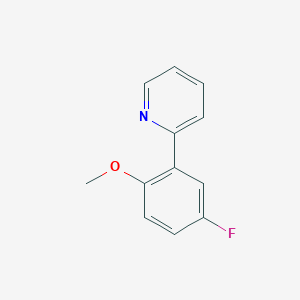
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(4-((trifluoromethyl)thio)phenyl)urea is an intriguing molecule, notable for its multifaceted applications in various fields such as chemistry, biology, medicine, and industry. Its structure combines functional groups that contribute to its reactivity and specificity in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves a multi-step process, beginning with the formation of the 1,3,5-triazine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. A typical route might involve the following steps:
Formation of the triazine ring: : This can be achieved by cyclization reactions of appropriate precursors.
Substitution reactions: : Introduction of the dimethylamino and pyrrolidinyl groups under controlled conditions using appropriate reagents.
Urea formation: : The final step involves the reaction of the triazine derivative with isocyanates to form the urea linkage.
Industrial Production Methods
For industrial-scale production, these reactions are optimized for yield and purity, often employing catalysts and controlled environments to facilitate the process. Techniques like high-pressure liquid chromatography (HPLC) may be used to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically affecting the sulfur-containing moiety.
Reduction: : It can be reduced under specific conditions, leading to changes in its electronic structure and reactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazine ring.
Common Reagents and Conditions
Oxidizing agents: : For oxidation, reagents like hydrogen peroxide or peroxy acids may be used.
Reducing agents: : Reductions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions: : Common reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products Formed
The products formed from these reactions vary widely, depending on the specific conditions and reagents used, often resulting in derivatives that retain the core triazine structure but with modified functional groups.
Aplicaciones Científicas De Investigación
This compound finds use in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules.
Medicine: : Investigated for its pharmacological properties, possibly influencing specific biological pathways.
Industry: : Used in material science for developing new polymers or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethylthio group, for example, can enhance the compound's binding affinity to certain targets, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar compounds include other triazine derivatives with variations in the functional groups attached. These might include:
1,3,5-triazine derivatives: with different substituents like amino, alkyl, or halogen groups.
Urea derivatives: with modifications in the aromatic or aliphatic portions of the molecule.
Uniqueness
The combination of a trifluoromethylthio phenyl group and a pyrrolidin-1-yl substituted triazine makes it unique, offering a distinctive profile in terms of reactivity and application potential.
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-[4-(trifluoromethylsulfanyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N7OS/c1-27(2)15-24-14(25-16(26-15)28-9-3-4-10-28)11-22-17(29)23-12-5-7-13(8-6-12)30-18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H2,22,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFXJPKZOYDOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=C(C=C3)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)

![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2534113.png)

![3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE](/img/structure/B2534116.png)


![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/new.no-structure.jpg)

